Halofenate - 26718-25-2

Halofenate

Catalog Number: EVT-269290
CAS Number: 26718-25-2
Molecular Formula: C19H17ClF3NO4
Molecular Weight: 415.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Halofenate is a selective peroxisome proliferator-activated receptor gamma (PPAR-gamma) modulator with antilipidemic activity. Halofenate also decreases fasting plasma glucose in type 2 diabetic patients, but not normoglycemic subjects.
An antihyperlipoproteinemic agent and uricosuric agent.
Overview

Halofenate is a pharmaceutical compound primarily known for its hypotriglyceridemic properties, which means it is used to lower triglyceride levels in the bloodstream. This compound has been studied extensively for its effects on lipid metabolism and its potential therapeutic applications in treating hyperlipidemia and related disorders. Halofenate is classified as a carboxylic acid derivative and is structurally related to other lipid-lowering agents.

Source

Halofenate was originally developed as a drug to manage hyperlipidemia, particularly in patients with elevated triglyceride levels. It has been investigated in various clinical and preclinical studies to understand its pharmacological effects and mechanisms of action.

Classification
  • Chemical Classification: Carboxylic acid derivative
  • Pharmacological Classification: Hypolipidemic agent
Synthesis Analysis

The synthesis of Halofenate involves several steps that focus on the formation of its unique molecular structure. The process typically includes the following methods:

  1. Chiral Auxiliary Method: This method employs a chiral auxiliary to achieve enantiomeric enrichment, particularly focusing on the (-)-enantiomer of Halofenate. The process involves the use of specific reagents and conditions that favor the formation of this enantiomer during synthesis .
  2. Reagent Utilization: Various reagents are utilized throughout the synthesis, including acids, bases, and solvents that facilitate the reaction conditions necessary for producing Halofenate in a pure form.
  3. Characterization Techniques: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity .
Molecular Structure Analysis

Halofenate's molecular structure can be described as follows:

  • Molecular Formula: C₁₄H₁₄ClF₃O₄S
  • Molecular Weight: 351.77 g/mol

Structural Data

The compound features a sulfonyl group, a carboxylic acid functional group, and multiple fluorine atoms attached to an aromatic ring system. The presence of these functional groups contributes to its biological activity and solubility characteristics.

Chemical Reactions Analysis

Halofenate undergoes various chemical reactions that are crucial for its therapeutic efficacy:

  1. Lipid Metabolism Modulation: Halofenate has been shown to influence lipid synthesis pathways by inhibiting key enzymes involved in triglyceride formation. This effect is significantly greater than that observed with other similar compounds, such as clofibrate .
  2. Kinetic Studies: Research indicates that Halofenate affects the kinetics of serum triglyceride formation and turnover in animal models, demonstrating its potency compared to other lipid-lowering agents .
Mechanism of Action

The mechanism by which Halofenate exerts its effects involves several processes:

  1. Inhibition of Lipogenesis: Halofenate inhibits lipogenesis by targeting specific enzymes responsible for triglyceride synthesis in the liver. This leads to reduced levels of triglycerides in circulation.
  2. Enhancement of Lipolysis: The compound promotes lipolysis, thereby increasing the breakdown of stored fats into free fatty acids, which can be utilized for energy .
  3. Impact on Serum Lipid Levels: Clinical studies have demonstrated that Halofenate effectively lowers serum triglyceride levels while having minimal effects on cholesterol levels .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • pH Stability: Stable within a pH range typical for physiological conditions.
  • Thermal Stability: Exhibits stability under standard storage conditions but may degrade under extreme temperatures.

Relevant Data or Analyses

Analytical methods such as HPLC and UV-Vis spectroscopy are employed to assess the purity and concentration of Halofenate in formulations or biological samples .

Applications

Halofenate is primarily used in scientific research related to lipid metabolism and cardiovascular health. Its applications include:

  • Clinical Research: Investigating its efficacy in lowering triglycerides in patients with dyslipidemia.
  • Pharmacological Studies: Understanding its mechanism of action at the molecular level.
  • Comparative Studies: Evaluating its effectiveness against other lipid-lowering agents like clofibrate.
Introduction to Halofenate in Metabolic Research

Historical Development and Pharmacological Classification

Halofenate (chemical name: 2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate) emerged during the 1960-1970s era of phenoxyisobutyrate derivatives investigated for cardiovascular risk modification. Early preclinical studies established its distinctive dual functionality:

  • Hypolipidemic Properties: Initial rodent studies (1977) demonstrated 20-40% reductions in plasma cholesterol, triglycerides, phospholipids, and free fatty acids following dietary administration at 0.02-0.10% concentrations for 2-14 days. Kinetic studies revealed this hypotriglyceridemic activity stemmed primarily from hepatic triglyceride synthesis inhibition rather than enhanced clearance or HMG-CoA reductase inhibition [2] [3].
  • Uricosuric Action: Unlike structurally similar fibrates, Halofenate consistently demonstrated uric acid-lowering effects in clinical studies, positioning it as a potential agent for gout management. This property stemmed from enhanced renal urate excretion rather than xanthine oxidase inhibition [4].
  • Metabolic Differentiation: Crucially, comparative studies revealed that Halofenate achieved lipid-lowering at substantially lower doses (2-10x) than clofibrate while exhibiting additional effects on glucose homeostasis absent in other fibrates. This differentiation prompted mechanistic investigations beyond conventional peroxisome proliferator-activated receptor (PPAR)-α agonism [2] [3].

Halofenate's prodrug design enables efficient conversion to its bioactive metabolite, halofenic acid (HA), which exhibits enhanced receptor binding and pharmacokinetic properties critical for its metabolic actions [6]. The compound's trajectory illustrates the evolution from non-selective lipid modulators toward targeted metabolic regulators with multifunctional potential.

Table 1: Key Historical Milestones in Halofenate Research

Time PeriodResearch FocusKey FindingSignificance
1960s-1970sHypolipidemic MechanismHepatic triglyceride synthesis inhibitionDifferentiated from fibrates' VLDL clearance mechanisms
1970sMetabolic EffectsImproved glucose tolerance in hyperlipoproteinemiaRevealed unexpected antidiabetic potential
2006Molecular TargetIdentification as SPPARγMExplained dual lipid-glucose pharmacology

Significance as a Selective PPARγ Modulator (SPPARγM)

The 2006 landmark study redefined Halofenate's mechanism by identifying it as a selective peroxisome proliferator-activated receptor gamma modulator (SPPARγM). This discovery explained its paradoxical metabolic profile—achieving insulin sensitization without the pronounced weight gain and fluid retention associated with full PPARγ agonists like rosiglitazone [1]:

  • Receptor Binding and Modulation: Halofenic acid (HA) binds PPARγ with high affinity but acts as a partial agonist. Reporter assays demonstrated HA's ability to antagonize rosiglitazone-induced PPARγ activation, indicating competitive receptor modulation. This partial agonism stems from differential cofactor recruitment—effective displacement of corepressors (N-CoR, SMRT) coupled with inefficient recruitment of coactivators (p300, CBP, TRAP220). This generates a distinct receptor conformation and subsequent gene expression profile versus full agonists [1].
  • Adipogenic Regulation: In human preadipocytes, HA displayed weak intrinsic adipogenic activity (approximately 30% of rosiglitazone) while effectively antagonizing rosiglitazone-induced adipogenic differentiation (>70% inhibition at equimolar concentrations). This suggested selective modulation of PPARγ's genomic programs, favoring metabolic benefits over adipose expansion [1].
  • Gene-Selective Effects: Transcriptomic analyses in 3T3-L1 adipocytes revealed HA's selective regulation of PPARγ-responsive genes. It robustly enhanced expression of insulin-sensitizing genes (e.g., ADIPOQ encoding adiponectin) while minimally impacting genes associated with adipocyte lipid storage and obesity (e.g., CD36, FABP4). This gene-selective modulation underpins its improved therapeutic index [1].

Table 2: Comparative Molecular Actions of Halofenate vs. Conventional PPARγ Agonists

Pharmacological PropertyHalofenate/Halofenic AcidFull PPARγ Agonists (e.g., Rosiglitazone)
PPARγ Binding AffinityHigh (Kd ~nM range)High (Kd ~nM range)
Transcriptional ActivationPartial agonism (~40-60% max efficacy)Full agonism
Coactivator Recruitment (p300/CBP)InefficientEfficient
Corepressor Displacement (N-CoR/SMRT)EffectiveEffective
Adipogenic PotentialWeak (≤30% max)Potent
Antagonist ActivityYes (against full agonists)No

The therapeutic significance of this SPPARγM profile was validated in diabetic ob/ob mice and obese Zucker (fa/fa) rats. Halofenate achieved glucose-lowering and insulin sensitization comparable to rosiglitazone but crucially without increasing body weight—a major limitation of thiazolidinediones [1]. This dissociation of metabolic efficacy from adipogenic side effects established Halofenate's pharmacological value as a prototype for next-generation insulin sensitizers.

Role in Bridging Hypolipidemic and Antidiabetic Research

Halofenate's integrated metabolic actions positioned it uniquely at the interface of lipidology and diabetology, revealing mechanistic synergisms between these therapeutic domains:

  • Lipid-Glucose Interplay: Early clinical observations noted significant fasting plasma glucose reductions exclusively in type 2 diabetic patients receiving Halofenate for dyslipidemia. A pivotal 2-year study (1978) in hypertriglyceridemic patients with impaired glucose tolerance demonstrated progressive normalization of oral glucose tolerance tests (OGTT), with the number of abnormal tests decreasing from 6/10 at baseline to 0/10 by week 48. This improvement correlated with reduced plasma free fatty acid (FFA) levels—a key mediator of insulin resistance—suggesting Halofenate's triglyceride-lowering (via hepatic VLDL synthesis inhibition) reduced FFA flux to muscle/liver, thereby improving insulin sensitivity [3] [7].
  • Comparative Pharmacology: Halofenate's ability to simultaneously lower triglycerides (30-40%), LDL-cholesterol (15-20%), and uric acid (30-45%) while improving glycemic control differentiated it from conventional agents. Unlike fibrates (PPARα agonists) which primarily lower triglycerides and may worsen uric acid, or thiazolidinediones (full PPARγ agonists) which improve glycemia but increase LDL and weight, Halofenate offered a balanced multisystem metabolic modulation [2] [4] [7].
  • Clinical Translation: In obese Zucker rats—a model of metabolic syndrome—Halofenate demonstrated equivalent insulin sensitization to rosiglitazone without body weight gain. This dissociation highlighted the therapeutic potential of SPPARγMs for "diabesity." Human trials confirmed these effects: Halofenate potentiated oral hypoglycemic agents and improved glucose tolerance alongside lipid parameters, providing proof-of-concept for single-agent management of interconnected metabolic derangements [1] [7].

These findings illuminated Halofenate's broader significance: it validated PPARγ as a tractable target for diabetes while demonstrating that selective modulation could uncouple metabolic benefits from adverse effects. This stimulated development of subsequent SPPARγMs (e.g., MBX-102, PAM-1616) aiming to retain Halofenate's efficacy with optimized profiles [1] [8]. Halofenate thus represents a pivotal "bridge" linking historically separate fields through integrated pharmacology targeting dyslipidemia, hyperglycemia, and hyperuricemia via convergent molecular mechanisms.

Properties

CAS Number

26718-25-2

Product Name

Halofenate

IUPAC Name

2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate

Molecular Formula

C19H17ClF3NO4

Molecular Weight

415.8 g/mol

InChI

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)

InChI Key

BJBCSGQLZQGGIQ-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Halofenate
MK 185
MK-185
MK185

Canonical SMILES

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.